

# Spectroscopic Profile of (+)-Usnic Acid: A Technical Guide

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## Compound of Interest

Compound Name: (+)-Usnic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for the naturally occurring dibenzofuran derivative, **(+)-usnic acid** (C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>)[1]. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

## Spectroscopic Data

The following sections present the key spectroscopic data for **(+)-usnic acid**, a bitter, yellow, solid substance under normal conditions[1].

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **(+)-usnic acid** is heavily reliant on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. Chemical shifts can vary slightly based on the solvent used. Data presented here is primarily in Chloroform-d (CDCl<sub>3</sub>) and Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(+)-Usnic Acid**

| Proton Assignment    | Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm) | Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm) |
|----------------------|--|--|
| H-4                  | 5.96   | 5.90   |
| OH-7                 | 13.30[2][3]  | -  |
| CH <sub>3</sub> -8   | 2.10   | -  |
| OH-9                 | 11.01[2]   | -  |
| CH <sub>3</sub> -9b  | 1.75[2][3]   | -  |
| COCH <sub>3</sub> -2 | 2.65   | -  |
| COCH <sub>3</sub> -6 | 2.66[2][3]   | -  |
| OH-3                 | 18.81  | -  |

Note: Some proton signals, particularly hydroxyl groups, may be broad or not distinctly observed depending on solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(+)-Usnic Acid**

| Carbon Assignment    | Chemical Shift ( $\delta$ ) in CDCl <sub>3</sub> (ppm)[2] | Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> (ppm)[4] |
|----------------------|---|---|
| C-1                  | 197.62  | 198.23  |
| C-1a                 | 104.80  | 105.40  |
| C-2                  | 108.87  | 109.50  |
| C-3                  | 191.29  | 191.80  |
| C-4                  | 97.90   | 98.52   |
| C-4a                 | 178.0   | 179.56  |
| C-5a                 | 101.08  | 101.71  |
| C-6                  | 154.7   | 155.38  |
| C-7                  | 157.0   | 157.68  |
| C-8                  | 103.53  | 104.13  |
| C-9                  | 163.0   | 164.05  |
| C-9a                 | 58.64   | 59.25   |
| C-9b                 | 31.71   | 32.31   |
| CH <sub>3</sub> -8   | 7.12  | 7.73  |
| CH <sub>3</sub> -9b  | 30.87   | 31.49   |
| COCH <sub>3</sub> -2 | 27.49   | 28.11   |
| COCH <sub>3</sub> -6 | -   | -   |
| C=O (Ketones)        | 199.92, 201.36  | 200.53, 201.98  |

## Infrared (IR) Spectroscopy

The IR spectrum of usnic acid reveals key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for (+)-Usnic Acid

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Assignment                                 |
|--------------------------------|--|
| 3093 - 2927                    | O-H stretching (hydroxyl groups)[5]                    |
| 1716 - 1676                    | C=O stretching (conjugated cyclic ketone group)<br>[5] |
| 1694                           | C=O stretching (conjugated cyclic ketone)[5]           |
| 1070                           | C-O stretching[5]                                      |

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **(+)-usnic acid**. The molecular formula is C<sub>18</sub>H<sub>16</sub>O<sub>7</sub>, with a molecular weight of 344.32 g/mol [6][7].

Table 4: Mass Spectrometry (MS) Data for **(+)-Usnic Acid**

| m/z Value | Ion Description  | Method            |
|-----------|--|-------------------|
| 345.0961  | [M+H] <sup>+</sup> (Protonated Molecule)                               | FAB-MS[3]         |
| 343.0851  | [M-H] <sup>-</sup> (Deprotonated Molecule)                             | ESI-QTOF-MS[8]    |
| 328.0610  | [M-H-CH <sub>3</sub> ] <sup>-</sup>                                    | ESI-QTOF-MS/MS[8] |
| 313.0366  | [M-H-2CH <sub>3</sub> ] <sup>-</sup>                                   | ESI-QTOF-MS/MS[8] |
| 259.0635  | [M-H-CH <sub>3</sub> -C <sub>3</sub> HO <sub>2</sub> ] <sup>-</sup>    | ESI-QTOF-MS/MS[8] |
| 231.0678  | [M-H-CH <sub>3</sub> -C <sub>3</sub> HO <sub>2</sub> -CO] <sup>-</sup> | ESI-QTOF-MS/MS[8] |

## Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a natural product like **(+)-usnic acid**.

## NMR Spectroscopy

A combination of one- and two-dimensional NMR experiments is used for full structural assignment[9][10].

- Sample Preparation: A sample of **(+)-usnic acid** is dissolved in a deuterated solvent, typically CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.
- <sup>1</sup>H NMR Acquisition:
  - The <sup>1</sup>H spectrum is recorded at room temperature.
  - Signal averaging is performed over multiple transients (e.g., 8) with a specified recycle interval (e.g., 1 s).
  - Chemical shifts are referenced to the residual solvent signal (e.g., CDCl<sub>3</sub> at δH = 7.26 ppm)[10].
- <sup>13</sup>C NMR Acquisition:
  - The <sup>13</sup>C spectrum is often recorded using a multiplicity-edited pulse sequence like DEPTQ to differentiate between CH<sub>3</sub>, CH<sub>2</sub>, CH, and quaternary carbons.
  - A larger number of transients (e.g., 800) and a longer recycle interval (e.g., 2 s) are typically required due to the lower natural abundance of <sup>13</sup>C.
  - Chemical shifts are referenced to the solvent signal (e.g., CDCl<sub>3</sub> at δC = 77.16 ppm)[10].
- 2D NMR Acquisition: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are conducted to establish <sup>1</sup>H-<sup>1</sup>H correlations, direct <sup>1</sup>H-<sup>13</sup>C correlations, and long-range <sup>1</sup>H-<sup>13</sup>C correlations, respectively.

## IR Spectroscopy

- Sample Preparation: The sample is typically prepared as a KBr (Potassium Bromide) disc. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr disc is first collected and then subtracted

from the sample spectrum to yield the final IR spectrum.

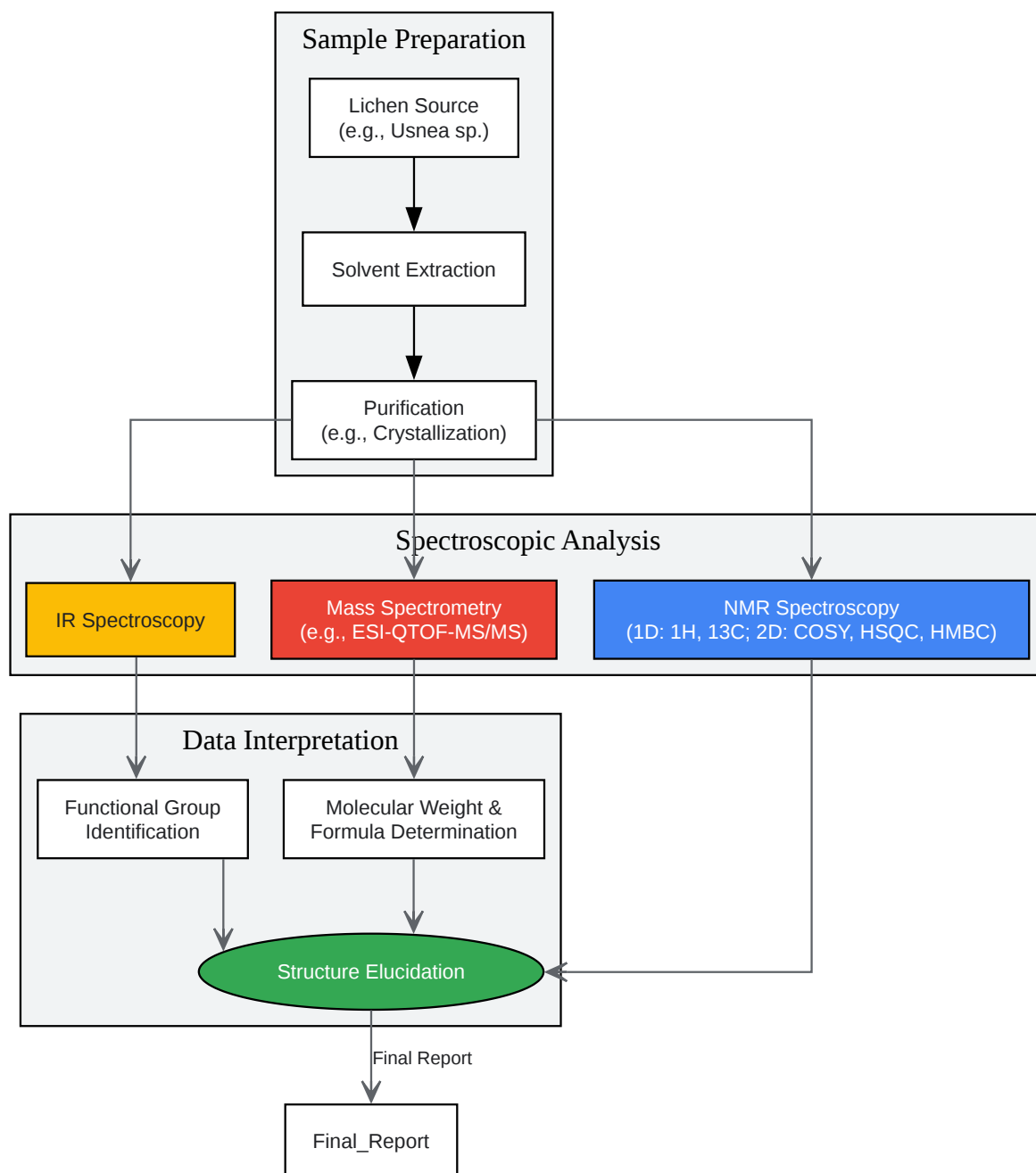
## Mass Spectrometry (e.g., UHPLC-Q-TOF-MS/MS)

This technique is used to determine the mass of the molecule and to study its fragmentation, which aids in structural elucidation[11].

- Chromatographic Separation:
  - The sample is dissolved in a suitable solvent (e.g., methanol).
  - Separation is performed on a C18 column using a mobile phase, such as a gradient of methanol and water, at a specific flow rate (e.g., 0.4 ml/min)[11].
- Mass Spectral Analysis:
  - The analysis is often conducted in a negative electrospray ionization (ESI) mode.
  - Nitrogen is used as the nebulizer and auxiliary gas.
  - The mass spectrometer is operated to acquire both full scan MS data and tandem MS (MS/MS) data for precursor ions of interest[8]. The MS/MS data provides the fragmentation pattern.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **(+)-usnic acid**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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## References

- 1. Usnic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. USNIC ACID(125-46-2) IR Spectrum [chemicalbook.com]
- 7. Usnic Acid | C<sub>18</sub>H<sub>16</sub>O<sub>7</sub> | CID 5646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism and toxicity of usnic acid and barbatic acid based on microsomes, S9 fraction, and 3T3 fibroblasts in vitro combined with a UPLC-Q-TOF-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. An NMR crystallographic characterisation of solid (+)-usnic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01127A [pubs.rsc.org]
- 11. Metabolites identification of (+)-usnic acid in vivo by ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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